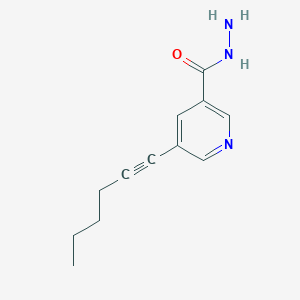

5-Hex-1-ynylpyridine-3-carbohydrazide

Description

5-Hex-1-ynylpyridine-3-carbohydrazide is a carbohydrazide derivative characterized by a pyridine core substituted with a hex-1-ynyl group at the 5-position and a carbohydrazide moiety at the 3-position. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol (CAS: 306935-32-0) . The compound’s structure combines the aromaticity of pyridine with the reactivity of an alkyne and hydrazide functional groups, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name |

5-hex-1-ynylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-5-6-10-7-11(9-14-8-10)12(16)15-13/h7-9H,2-4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXSAUYUKUXSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371416 | |

| Record name | 5-hex-1-ynylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306935-32-0 | |

| Record name | 5-(1-Hexyn-1-yl)-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hex-1-ynylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hex-1-ynylpyridine-3-carbohydrazide typically involves the reaction of 5-Hex-1-ynylpyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hex-1-ynylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Hex-1-ynylpyridine-3-carbohydrazide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Hex-1-ynylpyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Alkyne vs. Aromatic Substitutents : The hex-1-ynyl group in the target compound introduces alkyne reactivity, whereas analogs like 6-(2-furyl)pyridine-2-carboxylic acid feature aromatic furan substituents, which may enhance π-π stacking interactions .

- Hydrazide Complexity: The carbohydrazide moiety is common in all listed analogs, but the target compound’s alkyne group distinguishes it from derivatives like the pyridinone or carboxylic acid-containing compounds .

Yield and Purity :

- The target compound’s purity is listed as 97% , comparable to derivatives in (67% yield after recrystallization) .

Physicochemical Properties

- IR Spectroscopy : The target compound’s IR spectrum would likely show carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3100–3300 cm⁻¹), similar to the carbohydrazide in (1734, 1704 cm⁻¹ for C=O; 3168, 3306 cm⁻¹ for N–H) .

Biological Activity

5-Hex-1-ynylpyridine-3-carbohydrazide (CAS Number: 306935-32-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 217.27 g/mol. The compound features a pyridine ring substituted with a hex-1-yne chain and a carbohydrazide moiety, which contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antiviral Activity : There is emerging evidence that compounds similar to this compound may inhibit viral replication processes, particularly against influenza viruses. This suggests potential applications in antiviral drug development.

Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially mediated by the inhibition of pro-inflammatory cytokines such as TNF-alpha. This activity positions it as a candidate for further pharmacological studies aimed at managing inflammatory diseases.

The biological activity of this compound is likely attributed to its interaction with specific molecular targets within biological systems. The hydrazide group may enhance binding affinity to target enzymes or receptors, while the pyridine structure provides additional stability and solubility.

Antimicrobial Study

A study conducted on the antibacterial effects of this compound revealed:

- Results : The compound demonstrated significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 8 to 16 µg/mL, indicating potential as a new antimicrobial agent.

Antiviral Study

In vitro studies assessing the antiviral potential showed:

- Results : The compound inhibited viral replication in cell cultures, reducing viral loads by up to 70% at concentrations of 10 µM, suggesting efficacy against certain viral pathogens.

Anti-inflammatory Effects

An investigation into the anti-inflammatory properties indicated:

- Findings : Treatment with this compound resulted in a significant reduction in TNF-alpha production in macrophage cultures, with reductions observed at concentrations as low as 5 µM.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Pathogen | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Antibacterial | E. coli | 8 | - |

| S. aureus | 16 | - | |

| Antiviral | Influenza virus | - | 70% at 10 µM |

| Anti-inflammatory | Macrophage cultures | - | 50% reduction in TNF-alpha at 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.